4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid
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Overview
Description
4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C21H14N2O8 and a molecular weight of 422.34 g/mol .
Preparation Methods
The synthesis of 4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid typically involves the following steps:
Nitration: The introduction of a nitro group into the benzoyl ring.
Amidation: The reaction of the nitrobenzoyl compound with an amine to form the amide linkage.
Etherification: The formation of the phenoxy linkage by reacting the amide with a phenol derivative.
Phthalic Acid Derivatization: The final step involves the reaction of the phenoxy compound with phthalic anhydride to form the phthalic acid derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. Major products formed from these reactions include amino derivatives, halogenated compounds, and hydrolyzed products.
Scientific Research Applications
4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its interactions with enzymes and receptors.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid can be compared with other benzanilides and phthalic acid derivatives. Similar compounds include:
4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid: This compound has two nitrobenzoyl groups and exhibits similar chemical properties but with different reactivity and applications.
4-(2-(3-Nitrobenzoylamino)Phenoxy)Phthalic Acid: Another derivative with similar structural features but varying in the position of substituents.
Properties
Molecular Formula |
C21H14N2O8 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-[2-[(3-nitrobenzoyl)amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C21H14N2O8/c24-19(12-4-3-5-13(10-12)23(29)30)22-17-6-1-2-7-18(17)31-14-8-9-15(20(25)26)16(11-14)21(27)28/h1-11H,(H,22,24)(H,25,26)(H,27,28) |
InChI Key |
NAQUAVBNIYTIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Synonyms |
4-(2-(3-nitrobenzoylamino)phenoxy)phthalic acid 4-NBAP-phthalic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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